molecular formula C9H14O B14137836 1,4-Dimethylbicyclo[2.2.1]heptan-7-one CAS No. 89243-99-2

1,4-Dimethylbicyclo[2.2.1]heptan-7-one

Cat. No.: B14137836
CAS No.: 89243-99-2
M. Wt: 138.21 g/mol
InChI Key: SKVSUNMZRFXNAC-UHFFFAOYSA-N
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Description

1,4-Dimethylbicyclo[2.2.1]heptan-7-one is a synthetic bicyclic ketone of interest in organic chemistry and materials science research. This strained carbocyclic framework is structurally analogous to other valued terpene-derived systems, such as 7,7-dimethylbicyclo[2.2.1]heptan-2-one, which is widely studied for its utility in stereoselective synthesis and as a building block for complex molecules . The inherent rigidity and stereochemical definition of the bicyclo[2.2.1]heptane skeleton make it a valuable scaffold for probing steric effects in reaction mechanisms, including Wagner-Meerwein rearrangements common in such systems , and for studying diastereoselectivity in reduction and other transformation reactions . Researchers can leverage this ketone to develop novel synthetic methodologies, explore its potential as a precursor for ligands or chiral auxiliaries, and investigate its physicochemical properties. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89243-99-2

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1,4-dimethylbicyclo[2.2.1]heptan-7-one

InChI

InChI=1S/C9H14O/c1-8-3-5-9(2,6-4-8)7(8)10/h3-6H2,1-2H3

InChI Key

SKVSUNMZRFXNAC-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C1=O)(CC2)C

Origin of Product

United States

Synthetic Methodologies for the 1,4 Dimethylbicyclo 2.2.1 Heptan 7 One Core

Direct Synthetic Approaches to 1,4-Dimethylbicyclo[2.2.1]heptan-7-one

Direct methods focus on the specific construction of the target molecule, this compound. These routes are often characterized by their specificity, though they may lack the broad applicability of more general methods.

Original Synthetic Pathways and Their Evolution (e.g., Kirmse and Streu Method)

A key direct synthetic route to this compound was reported by Wolfgang Kirmse and Joachim Streu in 1983. thieme-connect.comtib.eu Their work, titled "Synthesis of 1-Methyl- and this compound," presented a specific pathway to this and a related methylated bicyclic ketone. While the precise experimental details and yields from this original publication are not widely available, the method represents a foundational approach to the molecule.

Methodological Refinements for Enhanced Yield and Purity

While specific literature detailing refinements to the Kirmse and Streu method for this compound is scarce, general principles for improving the yield and purity of bicyclic ketone syntheses are applicable. Key areas for methodological refinement include:

Catalyst Selection: For multi-step syntheses that may involve hydrogenations or cyclizations, the choice of catalyst is critical. Modern catalysts, including those based on palladium, platinum, or rhodium, can offer higher turnover numbers and greater selectivity, leading to cleaner reactions and higher yields.

Reagent Stoichiometry and Addition: Precise control over reagent stoichiometry prevents the formation of side products. Slow addition of reagents, often managed by a syringe pump, can maintain low concentrations of reactive intermediates, thus minimizing undesirable side reactions.

Purification Techniques: Advances in chromatography, such as the use of high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), allow for the efficient separation of the desired product from closely related impurities, leading to a final product of very high purity.

Strategic Construction of the Bicyclo[2.2.1]heptane Skeleton

The bicyclo[2.2.1]heptane skeleton, also known as the norbornane (B1196662) framework, is a common structural motif in organic chemistry. Its synthesis is well-established, with the Diels-Alder reaction being the most powerful and versatile tool for its construction.

Diels-Alder Cycloaddition Strategies for Norbornane Derivatives

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org When a cyclic diene like cyclopentadiene (B3395910) is used, a bicyclic adduct is formed, providing a direct route to the norbornane skeleton. nih.govmasterorganicchemistry.com

In an intermolecular Diels-Alder reaction, the diene and the dienophile are separate molecules. The reaction of cyclopentadiene with various dienophiles is a classic method for generating norbornene derivatives, which can then be further functionalized to produce compounds like this compound.

A well-known characteristic of the Diels-Alder reaction is its stereoselectivity, often favoring the endo product due to secondary orbital interactions. rsc.org However, the exo product can be favored under conditions of thermodynamic control. The reactivity can be significantly enhanced by using Lewis acid catalysts, which coordinate to the dienophile and lower the energy of the lowest unoccupied molecular orbital (LUMO). nih.gov

Table 1: Examples of Intermolecular Diels-Alder Reactions for Norbornane Skeletons
DieneDienophileConditionsProduct TypeReference
CyclopentadieneMethyl acrylateBenzene, 18°C, 16h, AlCl₃ catalystMixture of endo/exo adducts nih.gov
CyclopentadieneCrotonaldehydeIonic liquid organocatalystEndo/Exo adducts researchgate.net
1,3-ButadieneMethyl Z-crotonateSealed tube, 145°CCyclohexene derivative rsc.org

The intramolecular Diels-Alder (IMDA) reaction involves a single molecule containing both the diene and dienophile moieties. masterorganicchemistry.com This strategy is exceptionally powerful for the synthesis of complex polycyclic systems, including bridged bicyclic structures. The tether connecting the diene and dienophile influences the regioselectivity and stereoselectivity of the cyclization.

IMDA reactions are classified based on the attachment point of the tether. In "Type 2" IMDA reactions, where the tether connects to C2 of the diene, bridged bicyclic products are formed. masterorganicchemistry.com This approach is highly valuable for constructing frameworks like bicyclo[5.3.1]undecane and bicyclo[4.3.1]decane ring systems. nih.gov The stereochemical outcome is often predictable, making it a reliable tool in total synthesis. researchgate.netnih.gov

Table 2: Examples of Intramolecular Diels-Alder Reactions for Bicyclic Systems
Substrate TypeRing System FormedKey FeaturesReference
Triene with oxazolidinone auxiliaryBicyclo[5.3.1]undecaneHigh diastereomeric (97-99% de) and enantiomeric purity nih.gov
Vinylidene ortho-quinone methideBicyclo[4.3.1] and [5.3.1]High yields (up to 85%) and enantioselectivities (up to 97% ee) rsc.org
6-alkenylcyclohexa-2,4-dien-1-onesBicyclo[2.2.2]octaneBridged regioselectivity favored by dienophile conjugation nih.gov

Alternative Cyclization and Rearrangement Pathways for Bicyclic Systems

The construction of the bicyclo[2.2.1]heptane core, also known as the norbornane skeleton, is a key challenge in the synthesis of this compound. Several alternative cyclization and rearrangement pathways are employed to create this rigid, bridged ring system.

One of the most powerful and widely used methods for forming the bicyclo[2.2.1]heptane framework is the Diels-Alder reaction . This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile. For the synthesis of the target molecule, a substituted cyclopentadiene would react with a suitable dienophile. The Diels-Alder reaction is known for its high degree of stereospecificity and its ability to create complex cyclic systems in a single step, making it an atom-economical choice. jocpr.comnih.gov The reaction can be reversible, a process known as the retro-Diels-Alder reaction, which is a key consideration in the synthesis design.

Rearrangement reactions also play a crucial role in the synthesis of bicyclic systems. The Wagner-Meerwein rearrangement is a classic example, involving the 1,2-migration of an alkyl, aryl, or hydride group in a carbocation intermediate. thieme-connect.com This type of rearrangement is frequently observed in bicyclic terpenes and can be used to alter the carbon skeleton to achieve the desired bicyclo[2.2.1]heptane framework. researchgate.net For instance, the conversion of isoborneol to camphene is a well-known example of a Wagner-Meerwein rearrangement in a bicyclic system. thieme-connect.com The formation of carbocation intermediates, which are prone to such rearrangements, can be initiated by various reactions, including electrophilic additions to alkenes.

Another relevant rearrangement is the Nametkin rearrangement , which involves the migration of methyl groups in certain terpenes and is mechanistically related to the Wagner-Meerwein rearrangement. thieme-connect.com Additionally, a sequential Diels-Alder reaction followed by a rearrangement sequence has been developed for the synthesis of functionalized bicyclo[2.2.1]heptanes. acs.org The outcome of these rearrangements often depends on the substitution pattern of the diene and the reaction conditions.

Functional Group Transformations Leading to this compound

Once the bicyclo[2.2.1]heptane core is established, the next critical step is the introduction of the ketone functional group at the C7 position. This is typically achieved through functional group transformations.

Oxidation Pathways from Corresponding Alcohols (e.g., 1,4-Dimethylbicyclo[2.2.1]heptan-7-ol)

A common and direct method for the synthesis of this compound is the oxidation of the corresponding alcohol, 1,4-Dimethylbicyclo[2.2.1]heptan-7-ol. A variety of oxidizing agents can be employed for this transformation.

Classical oxidation methods often utilize chromium-based reagents. For example, the oxidation of 7,7-dimethylbicyclo[2.2.1]heptan-2-ol to the corresponding ketone has been successfully achieved in high yield using a solution of sodium dichromate in sulfuric acid and water. diva-portal.org This method, often referred to as the Jones oxidation, is a robust and well-established procedure for the oxidation of secondary alcohols to ketones. Other chromium reagents like pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) can also be used, often under milder conditions.

Alternative, non-chromium-based oxidation methods are also available. Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a mild and effective method for oxidizing alcohols to ketones. Another popular method is the Dess-Martin periodinane (DMP) oxidation, which is known for its mild reaction conditions and broad functional group tolerance. The choice of oxidizing agent will depend on the specific requirements of the synthesis, such as the presence of other sensitive functional groups in the molecule.

Table 1: Comparison of Oxidation Methods for Bicyclic Alcohols
Oxidation MethodOxidizing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Jones OxidationCrO₃/H₂SO₄ in acetone0°C to room temperatureStrong oxidizing agent, high yieldsHarsh acidic conditions, chromium waste
PCC OxidationPyridinium chlorochromateCH₂Cl₂, room temperatureMilder than Jones, good for sensitive substratesChromium waste, can be acidic
Swern Oxidation(COCl)₂, DMSO, Et₃NLow temperature (-78°C)Mild, avoids heavy metalsRequires low temperatures, can have side reactions
Dess-Martin OxidationDess-Martin PeriodinaneCH₂Cl₂, room temperatureMild, neutral conditions, high yieldsReagent can be explosive under certain conditions

Advanced Ketone Introduction Methodologies on Bicyclo[2.2.1]heptane Scaffolds

Introducing a ketone at the C7 position of a pre-existing 1,4-dimethylbicyclo[2.2.1]heptane scaffold without a pre-existing functional group at that position presents a significant synthetic challenge. Advanced methodologies for C-H activation and oxidation could potentially be employed.

One approach could involve a radical-based C-H oxidation. These reactions often use a metal catalyst and a terminal oxidant to selectively oxidize a specific C-H bond. The bridgehead positions of the bicyclo[2.2.1]heptane system are generally less reactive, but the C7 position is activated by its proximity to the bridgehead carbons.

Another potential strategy is the use of a directed C-H activation, where a directing group on the molecule guides a metal catalyst to a specific C-H bond for oxidation. However, the lack of a suitable directing group in the 1,4-dimethylbicyclo[2.2.1]heptane starting material would make this approach challenging.

A more plausible, albeit multi-step, approach would involve the introduction of a different functional group at the C7 position, which can then be converted to a ketone. For example, a halogen could be introduced via a radical halogenation reaction, followed by nucleophilic substitution with a hydroxide or a protected hydroxyl group, and subsequent oxidation to the ketone.

Stereochemical Control in Bicyclo[2.2.1]heptan-7-one Synthesis

The rigid bicyclic structure of this compound contains several stereocenters. Controlling the stereochemistry during the synthesis is crucial, especially for applications where a specific stereoisomer is required.

The primary method for controlling the stereochemistry of the bicyclo[2.2.1]heptane core is through the use of an asymmetric Diels-Alder reaction. wordpress.com This can be achieved in several ways:

Chiral Dienophiles or Dienes: Using a dienophile or diene that contains a chiral auxiliary will induce facial selectivity in the cycloaddition, leading to an enantiomerically enriched product. The chiral auxiliary can then be removed in a subsequent step.

Chiral Lewis Acid Catalysts: The use of a chiral Lewis acid catalyst can promote the Diels-Alder reaction to proceed with high enantioselectivity, even with achiral dienes and dienophiles. The chiral catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

The stereochemistry of the substituents on the starting materials will directly influence the stereochemistry of the final product due to the concerted nature of the Diels-Alder reaction. For example, the endo rule in Diels-Alder reactions predicts that the dienophile's substituents will preferentially adopt an endo position in the transition state, leading to a specific stereochemical outcome in the product.

Retrosynthetic Analysis and Target-Oriented Synthesis Considerations for this compound

A retrosynthetic analysis of this compound provides a roadmap for its synthesis. The most logical disconnection is through a Diels-Alder reaction, which is a powerful tool for the formation of the bicyclo[2.2.1]heptane ring system.

The target molecule can be retrosynthetically disconnected at the C2-C3 and C5-C6 bonds, which are formed during the cycloaddition. This leads to two key synthons: a 1,4-dimethylcyclopentadiene diene and a ketene equivalent as the dienophile.

The synthesis of 1,4-dimethylcyclopentadiene can be achieved through various methods, often starting from commercially available cyclopentadiene or its derivatives. The introduction of the methyl groups can be accomplished through alkylation reactions.

For the dienophile, a ketene itself is highly reactive and not ideal for a controlled Diels-Alder reaction. Therefore, a ketene equivalent is used, which is a reagent that reacts as if it were a ketene but is more stable. Examples of ketene equivalents include α-chloroacrylonitrile or nitroethylene, where the substituent can be later converted to a carbonyl group.

The target-oriented synthesis would then involve the following forward steps:

Synthesis of 1,4-dimethylcyclopentadiene.

Diels-Alder reaction between 1,4-dimethylcyclopentadiene and a suitable ketene equivalent.

Conversion of the functional group from the ketene equivalent into the C7-keto group.

Comparative Analysis of Synthetic Efficiencies and Atom Economy in Relevant Systems

The Diels-Alder reaction , being a cycloaddition, is an excellent example of a highly atom-economical reaction. In an ideal Diels-Alder reaction, all the atoms of the diene and the dienophile are incorporated into the product, resulting in 100% atom economy. jocpr.com This makes it a very efficient and environmentally friendly method for constructing the bicyclo[2.2.1]heptane core.

Table 2: Conceptual Comparison of Synthetic Strategies for Bicyclo[2.2.1]heptanones
Synthetic StrategyKey Reaction TypeTypical Number of StepsAtom EconomyAdvantagesDisadvantages
Convergent Synthesis via Diels-Alder[4+2] CycloadditionFewHighHigh efficiency, stereocontrolRequires specific diene and dienophile
Linear Synthesis with RearrangementCarbocation RearrangementMultipleModerate to LowCan build complex skeletons from simple precursorsLower overall yield, potential for side products
Functional Group Interconversion on ScaffoldOxidation, SubstitutionMultipleLowCan utilize existing bicyclic scaffoldsMay require harsh reagents, lower atom economy

Reactivity and Mechanistic Investigations of 1,4 Dimethylbicyclo 2.2.1 Heptan 7 One

Reactivity Profile of the Bridgehead Ketone Moiety

The carbonyl group at the C7 position of the 1,4-dimethylbicyclo[2.2.1]heptane system is the primary site for chemical transformations. Its reactivity is modulated by the steric hindrance imposed by the bicyclic framework and the electronic effects of the bridgehead methyl groups. The rigid conformation of the molecule dictates the trajectory of approaching reagents, often leading to high stereoselectivity in addition reactions.

Nucleophilic Additions and Reductions (e.g., to 1,4-Dimethylbicyclo[2.2.1]heptan-7-ol)

Nucleophilic attack on the C7 carbonyl carbon is a fundamental reaction of this ketone. The stereochemical outcome of such additions is controlled by the steric environment of the bicyclic system. Reduction of the ketone to the corresponding alcohol, 1,4-Dimethylbicyclo[2.2.1]heptan-7-ol, is a representative example of this class of reactions.

The reduction can be accomplished using various hydride reagents, with the facial selectivity of the hydride attack determining the stereochemistry of the resulting alcohol (endo vs. exo). The approach of the nucleophile is generally favored from the less sterically hindered face of the molecule. For bicyclo[2.2.1]heptan-7-ones, this often leads to a preference for one diastereomer over the other. The principles governing this selectivity can be understood through models like the Felkin-Anh model, which predicts the stereochemical outcome of nucleophilic additions to chiral ketones. Studies on related systems, such as 2,3-bis(trifluoromethyl)bicyclo[2.2.1]heptan-7-one, have explored this diastereoselectivity in detail. amanote.com

Table 1: Stereoselectivity in the Reduction of Bicyclo[2.2.1]heptan-7-one Derivatives
Reducing AgentGeneral SubstrateMajor Product StereoisomerControlling Factors
Sodium borohydride (B1222165) (NaBH₄)Substituted Bicyclo[2.2.1]heptan-7-oneTypically exo-alcoholAttack from the less hindered endo face.
Lithium aluminum hydride (LiAlH₄)Substituted Bicyclo[2.2.1]heptan-7-oneOften exo-alcohol, but can varyLess selective than NaBH₄; steric and electronic factors of both substrate and reagent play a role.
Lithium tri-sec-butylborohydride (L-Selectride®)Substituted Bicyclo[2.2.1]heptan-7-oneTypically endo-alcoholBulky reagent attacks from the more accessible exo face.

Enolate Chemistry and Alpha-Substitution Reactions

The formation of an enolate from 1,4-Dimethylbicyclo[2.2.1]heptan-7-one involves the deprotonation of an α-carbon (C5 or C6). However, the geometry of the bicyclic system imposes significant constraints on enolate formation and subsequent reactions. The bridgehead carbons (C1 and C4) prevent the formation of a planar enolate that is conjugated across the bridge, in accordance with Bredt's rule.

While enolate formation at the C5 or C6 positions is theoretically possible, the resulting enolate would be highly strained. This strain can hinder deprotonation and reduce the nucleophilicity of the enolate compared to acyclic or less constrained cyclic ketones. Consequently, α-substitution reactions are often challenging for this class of compounds. In some strained bicyclic systems, rearrangements involving enolates, such as β-enolate rearrangements, have been observed, though this is less common for the bicyclo[2.2.1]heptane framework. researchgate.net

Intramolecular Rearrangements of the Bicyclo[2.2.1]heptane Framework

A hallmark of the chemistry of bicyclo[2.2.1]heptane systems is their propensity to undergo intramolecular rearrangements, particularly under conditions that generate carbocation intermediates. The driving force for these transformations is the relief of the inherent ring strain of the bicyclic framework, leading to the formation of more stable carbocations or rearranged skeletal structures.

Wagner-Meerwein Rearrangements and Related Carbocationic Processes

The Wagner-Meerwein rearrangement is a class of carbocation-mediated 1,2-rearrangements where a hydrogen, alkyl, or aryl group migrates to an adjacent electron-deficient carbon. wikipedia.org This process is exceptionally common in norbornyl systems and related bicyclic terpenes. wikipedia.orgcore.ac.uk

For this compound, such rearrangements could be initiated by generating a carbocation on the bicyclic frame. For instance, the corresponding alcohol (1,4-Dimethylbicyclo[2.2.1]heptan-7-ol) can be protonated under acidic conditions, followed by the loss of water to form a carbocation at C7. This carbocation, or others formed at adjacent positions under reaction conditions, can then undergo a cascade of rearrangements. The Wagner-Meerwein shift is a thermally allowed pericyclic process that can occur at very low temperatures. wikipedia.org The presence of methyl groups at the C1 and C4 bridgehead positions can influence the migratory aptitude and the stability of the resulting carbocationic intermediates. Reactions involving camphene, a structurally related compound, often proceed through such rearrangement processes. mdpi.com

Table 2: Examples of Wagner-Meerwein Rearrangements in Bicyclo[2.2.1]heptane Systems
Starting MaterialReaction ConditionsKey IntermediateRearranged ProductReference
IsoborneolAcid dehydration2-Norbornyl cationCamphene wikipedia.org
CampheneOxidative sulfonamidation with NBSCarbocation intermediateN-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide mdpi.com
BenzonorbornadieneSelectfluor and alcoholFluorinated carbocationFluoroalkoxy bicyclic compounds beilstein-journals.org

The complexity of these rearrangements is highlighted by studies on the 2-norbornyl cation, which can undergo multiple transformations, including hydride shifts and Wagner-Meerwein rearrangements, leading to a variety of products. core.ac.uk

Fragmentation and Ring-Opening Pathways

In addition to skeletal rearrangements that maintain the bicyclic core, carbocationic intermediates derived from the bicyclo[2.2.1]heptane framework can undergo fragmentation or ring-opening reactions. These pathways are also driven by the release of ring strain and can lead to the formation of monocyclic structures, typically cyclopentane (B165970) or cyclohexane (B81311) derivatives.

A notable example is the observed rearrangement of the 2-norbornyl carbocation in the gas phase to the more stable 1,3-dimethylcyclopentenyl cation, which involves both rearrangement and fragmentation. core.ac.uk Furthermore, studies on other substituted bicyclo[2.2.1]heptane systems have shown that nucleophilic substitution can trigger a spontaneous, concerted ring-opening, resulting in the formation of cyclohexenyl derivatives. acs.orgdiva-portal.org This type of reaction is driven by the release of strain associated with the highly constrained C2–C3–C4 bonds in the bicyclic system. acs.orgdiva-portal.org For this compound, similar pathways could be envisioned under conditions that promote the formation of a carbocation or a suitably activated leaving group on the framework, potentially leading to various substituted cyclopentane derivatives.

Skeletal Rearrangements During Cyclization and Post-Cycloaddition Transformations

The rigid bicyclo[2.2.1]heptane framework, particularly in its substituted forms, is susceptible to a variety of skeletal rearrangements, often driven by the release of ring strain. These transformations are frequently observed during the formation of the bicyclic system or in subsequent reactions. A notable example is the in situ rearrangement of Diels-Alder adducts. acs.org For instance, the reaction of certain 2,3-disubstituted dienes can lead to the formation of bicyclo[2.2.1]heptanones through a proposed mechanism involving endo-configured intermediates followed by a suprafacial shift. acs.org

In some cases, the formation of the bicyclo[2.2.1]heptan-7-one skeleton can be an unexpected outcome of reactions designed to produce other cyclic systems. For example, a reaction intended to form a tricyclic compound via an intramolecular Diels-Alder reaction surprisingly yielded a 7-norbornanone derivative as the major product. researchgate.net This transformation is thought to involve the generation of a carbocation, followed by cyclization and a skeletal rearrangement of the bicyclic core. researchgate.net

Wagner-Meerwein rearrangements are also common in bicyclo[2.2.1]heptane systems, especially during reactions involving carbocationic intermediates. The reaction of camphene, a structurally related dimethylbicyclo[2.2.1]heptane, with benzenesulfonamide (B165840) in the presence of N-bromosuccinimide proceeds through a mechanism that includes a Wagner-Meerwein rearrangement stage to yield a substituted bicyclic sulfonamide. mdpi.com Such rearrangements highlight the electronic and steric factors that govern the stability of intermediates and the pathways of molecular reorganization in this strained ring system.

Intermolecular Reactions and Functionalization of the Bicyclic Core

The reactivity of the bicyclo[2.2.1]heptane core is heavily influenced by its strained structure. Electrophilic additions to unsaturated derivatives of this system, such as norbornene, are well-documented. acs.org In related aza-bicyclic systems, electrophilic chalcogenation reactions proceed stereospecifically, with the electrophile attacking from the less sterically hindered exo face to yield trans-1,2-addition products. researchgate.net This preference for exo attack is a general feature of many reactions on the bicyclo[2.2.1]heptane skeleton, dictated by the steric hindrance of the overarching methylene (B1212753) bridge.

The bridgehead positions of the bicyclo[2.2.1]heptane system exhibit unique reactivity in radical reactions. Due to the rigid structure, the formation of a planar radical at the bridgehead is disfavored. Consequently, free radical hydrogen abstraction from the bridgehead carbon of bicyclo[2.2.1]heptane is significantly inhibited. nasa.gov However, bridgehead radicals can be generated under specific conditions. For example, the decomposition of bis-(4H-decafluorobicyclo[2.2.1]heptane-1-carbonyl) peroxide successfully generates bridgehead radicals that can participate in subsequent reactions. rsc.org Radical reactions on other parts of the bicyclic system, such as those involving azanorbornane derivatives, can lead to transformations like ring expansion.

Catalytic methods provide powerful tools for the synthesis and functionalization of the bicyclo[2.2.1]heptan-7-one structure and its derivatives. One important transformation is the catalytic transfer hydrogenation (CTH) of the carbonyl group. Using metal oxides like ZrO₂ and MgO as catalysts, bicyclic ketones such as 2-norbornanone can be reduced to their corresponding alcohols. mdpi.com These reactions often exhibit high diastereoselectivity, providing a method to control the stereochemistry of the resulting hydroxyl group. For 2-norbornanone, heterogeneous catalysts can produce a significant excess of the thermodynamically less favorable endo-alcohol, a valuable outcome for synthetic applications. mdpi.com

Palladium-catalyzed cross-coupling reactions have also been employed to construct functionalized bicyclo[2.2.1]heptane derivatives. researchgate.net Furthermore, gold-catalyzed cycloisomerization of 1,6-diynes offers an atom-economic route to bicyclo[2.2.1]hept-5-en-2-ones. researchgate.net The regioselectivity of this transformation can be controlled by both steric and electronic factors of the starting material. researchgate.net Organocatalysis has also emerged as a valuable strategy; for instance, a formal [4+2] cycloaddition reaction can be used to access a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner under mild conditions. rsc.org

Table 1: Diastereoselectivity in the Catalytic Transfer Hydrogenation of 2-Norbornanone mdpi.com
CatalystReaction PhaseConversion (%)endo-alcohol (%)exo-alcohol (%)
ZrO₂·nH₂OLiquid177921
Al₂O₃Liquid237525
ZrO₂Liquid277327
MgOLiquid607030

Kinetic Studies and Mechanistic Delineation of Transformations of Bicyclo[2.2.1]heptanones

The bicyclo[2.2.1]heptane framework imposes severe geometric constraints that profoundly affect nucleophilic substitution reactions at the bridgehead position. Bridgehead halides, such as 1-bromobicyclo[2.2.1]heptane, are famously unreactive in both SN1 and SN2 reactions. nasa.govbrainly.com

The SN1 mechanism is inhibited because it requires the formation of a carbocation intermediate. masterorganicchemistry.com Carbocations prefer a trigonal planar geometry (sp² hybridization), but the rigid, cage-like structure of the bicyclo[2.2.1]heptane system prevents the bridgehead carbon from achieving this planarity. brainly.comquora.com The resulting angle strain makes the bridgehead carbocation extremely high in energy and thus prohibitively difficult to form. nasa.govbrainly.com

The SN2 pathway is also blocked for bridgehead substrates. This mechanism requires a backside attack by the nucleophile, where it approaches the carbon atom from the side opposite the leaving group. masterorganicchemistry.com In the bicyclo[2.2.1]heptane system, the bicyclic structure itself sterically shields the backside of the bridgehead carbon, making it impossible for a nucleophile to approach for the required inversion of configuration. brainly.comquora.com This inherent structural barrier renders the SN2 reaction pathway inaccessible at the bridgehead.

Steric and electronic factors play a crucial role in dictating the rates and stereochemical outcomes of reactions involving bicyclo[2.2.1]heptanones. The fixed configuration of these ketones allows for a clear delineation of these influences. msu.edu

Kinetic studies of base-catalyzed protium-deuterium exchange at the α-carbons of bicyclo[2.2.1]heptanones reveal a significant rate difference between the diastereotopic protons. The rate of exchange for the exo-hydrogens is considerably more rapid than for the endo-hydrogens. mcmaster.ca This stereoselectivity is attributed to the greater steric accessibility of the exo position for the base and the geometric constraints on enolate formation. These kinetic results suggest a transition state that occurs early along the reaction coordinate. mcmaster.ca

The stereochemical outcome of nucleophilic additions to the carbonyl group is also heavily influenced by steric hindrance. In the reduction of bicyclo[2.2.1]heptanones with hydride reagents like LiAlH₄, the nucleophile preferentially attacks the carbonyl from the less hindered face. msu.edu For an unsubstituted 2-norbornanone, the exo face is less hindered, leading to the endo-alcohol as the major product. Conversely, if the exo face is blocked by substituents, attack occurs from the endo face. msu.edu Similarly, in the epoxidation of norbornene derivatives, the stereoselectivity is governed by the steric bulk of substituents on the C7 bridge, which can hinder the approach of the reagent to the exo face of the double bond. researchgate.net

Table 2: Influence of C7-Substituent on Stereoselectivity of Norbornene Epoxidation researchgate.net
Substituent (X) at C7exo-epoxide (%)endo-epoxide (%)
H99-99.50.5-1
Cl62.038.0
Br45.055.0
Me6-1486-94
t-Bu0.0100.0

Photochemical Reactivity of Bicyclo[2.2.1]heptanones

The bicyclo[2.2.1]heptanone framework, a rigid and strained bicyclic system, exhibits notable photochemical reactivity. nih.gov The presence of a carbonyl group, which acts as a chromophore, makes these compounds susceptible to photoexcitation, leading to a variety of transformations. acs.org While research on the specific photochemical behavior of this compound is not extensively detailed in published literature, the reactivity of the broader class of bicyclo[2.2.1]heptanones provides a clear indication of its expected photochemical pathways. acs.orgthieme-connect.com These reactions are fundamentally governed by the electronic excitation of the carbonyl group and the inherent strain of the bicyclic structure.

Photoinduced Carbonyl Reactivity and Free Radical Generation

Upon absorption of ultraviolet light, the carbonyl group in bicyclo[2.2.1]heptanones is promoted to an electronically excited state. This excitation significantly alters the molecule's reactivity, making it prone to bond cleavage. The most prominent photochemical reaction for this class of compounds is the Norrish Type I cleavage. acs.org

This process involves the homolytic cleavage of one of the alpha-carbon bonds adjacent to the carbonyl group. In the case of bicyclo[2.2.1]heptan-7-ones, this is typically the C1-C7 or C4-C7 bond. This cleavage, also known as α-cleavage, results in the formation of a 1,5-diradical intermediate. acs.org The stability and subsequent reaction pathways of this diradical dictate the final photoproducts.

A primary pathway for the diradical intermediate is intramolecular hydrogen abstraction. The acyl radical portion of the diradical can abstract a hydrogen atom from another part of the molecule, commonly a γ-hydrogen. This hydrogen abstraction leads to the formation of a γ,δ-unsaturated aldehyde, effectively opening the bicyclic ring. acs.org This transformation from a cyclic ketone to an unsaturated acyclic aldehyde is a characteristic outcome of the Norrish Type I reaction in these systems.

Table 1: Key Photochemical Reaction of Bicyclo[2.2.1]heptanones

Reaction Type Initiating Step Intermediate Primary Product Type References
Norrish Type I α-cleavage of C-C bond adjacent to carbonyl 1,5-Diradical γ,δ-Unsaturated aldehyde acs.org

While the Norrish Type II reaction, which involves intramolecular γ-hydrogen abstraction by the excited carbonyl group to form a 1,4-diradical, is a common photochemical process for many ketones, the rigid structure of the bicyclo[2.2.1]heptane system can influence its feasibility. dss.go.thunileoben.ac.at The primary documented pathway remains the Norrish Type I cleavage. acs.org

Photochemical Rearrangements within Bridged Bicyclic Systems

The high energy of the excited state and the formation of radical intermediates can also facilitate complex skeletal rearrangements within these bridged bicyclic systems. The inherent ring strain of the bicyclo[2.2.1]heptanone framework can be a driving force for rearrangements into thermodynamically more stable structures.

One notable rearrangement in related systems is the photo-Beckmann rearrangement observed in the oximes of bicyclo[2.2.1]heptanones, such as (+)-fenchone and (+)-camphor. rsc.org Photolysis of these oximes leads to nitrogen insertion into the bicyclic framework, yielding isomeric lactams. rsc.org This indicates that photochemical energy can induce significant structural reorganization in this family of compounds.

Furthermore, photochemical rearrangements can also lead to the formation of the bicyclo[2.2.1]heptanone skeleton. For instance, substituted bicyclo[3.2.0]hept-3-en-2-ones have been observed to photoisomerize into bicyclo[2.2.1]hept-2-en-7-ones.

In some cases, photochemical reactions of more complex bicyclic ketones, such as bicyclo[2.2.2]oct-5-en-2-ones, can lead to the formation of exceptionally stable ketenes through regioselective photoinduced migrations. beilstein-journals.org Although a different bicyclic system, this highlights the propensity for photo-induced rearrangements in strained, bridged ring systems. For bicyclo[2.2.1]heptanones themselves, the rearrangements are often initiated by the Norrish Type I cleavage, with the subsequent fate of the diradical intermediate determining the final rearranged product structure. acs.org

Table 2: Examples of Photochemical Rearrangements in Bicyclic Systems

Starting Material Class Rearrangement Type Product Class References
Bicyclo[2.2.1]heptanone Oximes Photo-Beckmann Azabicyclo[3.2.1]octanones (Lactams) rsc.org
Bicyclo[3.2.0]hept-3-en-2-ones Photoisomerization Bicyclo[2.2.1]hept-2-en-7-ones
Bicyclo[2.2.2]oct-5-en-2-ones 1,5-Phenyl Migration Vinyl Ketenes beilstein-journals.org

Stereochemical Analysis and Control in 1,4 Dimethylbicyclo 2.2.1 Heptan 7 One Systems

Conformational Dynamics and Molecular Geometry of Bicyclo[2.2.1]heptane Ketones

The molecular architecture of bicyclo[2.2.1]heptane ketones is characterized by a rigid, cage-like structure that significantly limits conformational flexibility. This rigidity is a defining feature, influencing the molecule's spectroscopic and chemical behavior. The bicyclo[2.2.1]heptane skeleton is composed of a seven-membered ring with a bridge between two carbon atoms, which locks the molecule into a well-defined three-dimensional shape.

In derivatives such as 7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione, the bicyclic framework imposes substantial constraints on molecular movement. The primary conformational freedom is often restricted to the rotation around carbon-carbon bonds of substituents attached to the core structure. Studies on related bicyclic α-diketones have indicated that the dicarbonyl chromophore in bicyclo[2.2.1]heptane-2,3-diones tends to be planar. The bond angles and torsional strains within the 1,4-dimethylbicyclo[2.2.1]heptan-7-one system, influenced by the methyl groups at the bridgehead positions (1 and 4) and the ketone at position 7, distinguish it from simpler bicyclic ketones. vulcanchem.com

Stereoselectivity in Chemical Transformations of this compound

The stereochemical outcome of reactions involving this compound is highly dependent on its rigid structure. The accessibility of the carbonyl group and other reactive sites is dictated by the steric hindrance imposed by the bicyclic framework and its substituents.

Diastereoselective Outcomes of Carbonyl Reductions

The reduction of the carbonyl group in bicyclo[2.2.1]heptane ketones is a well-studied transformation that often proceeds with high diastereoselectivity. The stereochemical course of the reduction is governed by the direction of hydride attack on the carbonyl carbon. In the case of bicyclo[2.2.1]heptan-7-ones, the two faces of the carbonyl group are diastereotopic, leading to the formation of two possible diastereomeric alcohols (endo and exo).

For instance, the reduction of bicyclo[2.2.1]heptan-2-one with sodium borohydride (B1222165) (NaBH4) shows a preference for hydride attack from the less hindered exo face, resulting in a mixture of diastereomeric alcohols. masterorganicchemistry.com Theoretical models have been developed to predict the π-facial stereoselectivity in nucleophilic additions to substituted bicyclo[2.2.1]heptan-7-ones. oup.com These models consider factors such as steric effects, electrostatic interactions, and orbital interactions to rationalize the observed diastereoselectivity. oup.com The presence of methyl groups at the 1 and 4 positions in this compound would be expected to further influence the steric environment around the carbonyl group, thereby affecting the diastereomeric ratio of the resulting alcohols upon reduction. The stereochemistry of the reduction of cyclic and bicyclic ketones by various hydride reagents, including alkoxy-substituted lithium aluminum hydrides, has been a subject of extensive investigation. acs.org

Enantioselective Synthesis and Reactions Involving Related Chirality

The synthesis of enantiomerically pure bicyclo[2.2.1]heptane derivatives is of significant interest due to their utility as chiral building blocks in organic synthesis. ku.ac.ke Various strategies have been developed for the enantioselective construction of the bicyclo[2.2.1]heptane skeleton.

One approach involves organocatalytic formal [4+2] cycloaddition reactions, which provide access to a range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.org Another method is the sequential Diels-Alder reaction/rearrangement sequence, which has been used to synthesize diverse functionalized bicyclo[2.2.1]heptanes. acs.org When the initial Diels-Alder reaction is catalyzed by a chiral Lewis acid, the resulting bicyclo[2.2.1]heptane derivatives can be obtained with high enantiomeric ratios. acs.org The chirality inherent in the bicyclo[2.2.1]heptane framework can also be used to direct the stereochemistry of subsequent reactions. For example, chiral bicyclo[2.2.1]heptane derivatives have been used as precursors for the synthesis of other chiral molecules. researchgate.net

Chiral Resolution Techniques for Enantiomeric Enrichment of Bicyclo[2.2.1]heptane Derivatives

The separation of enantiomers of racemic bicyclo[2.2.1]heptane derivatives is a crucial step in obtaining optically pure compounds. Both chromatographic and enzymatic methods have been successfully employed for this purpose.

Chromatographic Methods (e.g., Chiral HPLC)

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for the separation of enantiomers. Various CSPs have been shown to be effective for the resolution of bicyclo[2.2.1]heptane derivatives.

For example, a glycopeptide antibiotic, teicoplanin, has been used as a CSP for the HPLC separation of enantiomers of unusual amino acids containing bicyclo[2.2.1]heptane or heptene (B3026448) skeletons. nih.govmst.edu Excellent resolutions were achieved for many of these compounds using a hydro-organic mobile phase. nih.govmst.edu The separation conditions, including the organic modifier content, temperature, and flow rate, can be optimized to improve the resolution. nih.govmst.edu Another example is the use of a Chiralcel OD-H analytical column for the complete separation of enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one. researchgate.net

Chiral Stationary PhaseAnalyte ClassMobile Phase ExampleReference
TeicoplaninAmino acids with bicyclo[2.2.1]heptane skeletonHydro-organic system nih.govmst.edu
Chiralcel OD-H2-Azabicyclo[2.2.1]hept-5-en-3-onen-hexane-isopropanol (80:20, v/v) researchgate.net
Cellulose triacetate2-Chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamideNot specified ku.ac.ke

Enzymatic Resolution Strategies

Enzymatic resolution is a highly effective method for obtaining enantiomerically enriched compounds. This technique relies on the ability of enzymes to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly used enzymes for the resolution of bicyclo[2.2.1]heptane derivatives.

For instance, the kinetic resolution of racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one can be achieved through asymmetric bioreduction catalyzed by whole cells of a genetically engineered Saccharomyces cerevisiae yeast strain. researchgate.net This process yields optically pure (+)-5,6-epoxy-bicyclo[2.2.1]heptane-2-one and endo-(−)-5,6-epoxy-bicyclo[2.2.1]heptane-2-ol. researchgate.net Lipase-catalyzed transesterification is another powerful strategy. The kinetic resolution of (±)-7,7-disubstituted 1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ols has been accomplished using lipase (B570770) AY-30 from Candida cylindracea. researchgate.net Similarly, pig liver esterase and lipase from Aspergillus niger have been used for the enantioselective hydrolysis of racemic diacetates of bicyclo[2.2.1]heptane. rsc.org

Enzyme/OrganismSubstrateReaction TypeOutcomeReference
Genetically engineered Saccharomyces cerevisiaerac-5,6-Epoxy-bicyclo[2.2.1]heptane-2-oneAsymmetric bioreductionOptically pure (+)-ketone and (-)-alcohol researchgate.net
Lipase from Candida rugosarac-bicyclo[2.2.1]heptan-syn-2,7-diol derivativeTransesterificationEnantiopure alcohol and acetate researchgate.net
Lipase AY-30 from Candida cylindracearac-7,7-disubstituted 1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-olsTransesterificationHigh enantioselectivity researchgate.net
Pig liver esteraserac-2,5-Diacetoxybicyclo[2.2.1]heptanesEnantioselective hydrolysisOptically active monoacetates and diacetates rsc.org
Lipase from Aspergillus nigerrac-2,5-Diacetoxybicyclo[2.2.1]heptanesEnantioselective hydrolysisOptically active monoacetates and diacetates rsc.org

Crystallization-Induced Diastereomer Resolution

Crystallization-induced diastereomer resolution (CIDR) is a powerful technique for separating stereoisomers. This method capitalizes on the differential solubility of diastereomers, driving a dynamic equilibrium in solution toward the formation of a single, less soluble diastereomer that crystallizes out. nih.govresearchgate.net The process requires three key conditions: the diastereomers must be able to interconvert in solution (epimerize), they must have different solubilities in the chosen solvent, and the rate of epimerization must be comparable to the rate of crystallization. researchgate.net

While specific studies detailing the application of CIDR to derivatives of this compound are not prevalent in the literature, the principles of the technique can be hypothetically applied. For this method to be viable, a new chiral center that is capable of epimerization would need to be introduced. For instance, the formation of a diastereomeric derivative, such as a ketal, with a chiral diol could provide the necessary conditions for resolution.

Hypothetical Application to this compound:

Derivative Formation: The ketone could be reacted with a chiral auxiliary, such as (2R,3R)-2,3-butanediol, to form diastereomeric ketals.

Equilibration: In the presence of an acid catalyst, the newly formed stereocenter at C7 would be labile, allowing the two diastereomers to interconvert in solution.

Crystallization: By carefully selecting the solvent system and controlling the temperature, conditions could be optimized for one of the diastereomers to selectively crystallize.

Isolation: The crystallized, diastereomerically pure ketal could then be isolated by filtration. Subsequent hydrolysis would yield the enantiomerically enriched this compound.

This approach allows for the theoretical transformation of a racemic mixture into a single enantiomer in high yield, bypassing the 50% yield limit of classical resolution. researchgate.net

Influence of Remote Methyl Substituents on Stereochemical Induction and Reaction Pathways

The methyl groups at the C1 and C4 bridgehead positions of this compound are remote from the reactive carbonyl center at C7. However, their presence can exert significant influence on the stereochemical outcome of reactions at this site through long-range steric and electronic effects. core.ac.uk

In the bicyclo[2.2.1]heptan-7-one system, the two faces of the carbonyl group are designated as syn (towards the C2-C3 bridge) and anti (towards the C5-C6 bridge). Nucleophilic attack can, in principle, occur from either face. The presence of substituents can bias this attack, leading to a preponderance of one diastereomeric product.

The methyl groups at C1 and C4 are expected to introduce steric hindrance that primarily affects the syn-face of the carbonyl group. This steric congestion would likely disfavor the approach of a nucleophile from the syn-face, leading to preferential attack from the less hindered anti-face. This phenomenon is a classic example of steric approach control. mdpi.com

For example, in the hydride reduction of the carbonyl group, the hydride reagent would be expected to approach from the anti-face, resulting in the formation of the syn-alcohol as the major product. The degree of this diastereoselectivity would depend on the steric bulk of the reducing agent.

Reaction Reagent Predicted Major Product Predicted Diastereomeric Ratio (syn:anti)
Hydride ReductionNaBH₄syn-1,4-Dimethylbicyclo[2.2.1]heptan-7-ol> 1:1
Grignard ReactionCH₃MgBrsyn-1,4,7-Trimethylbicyclo[2.2.1]heptan-7-ol> 1:1

Table 1: Predicted Stereochemical Outcomes for Nucleophilic Additions to this compound based on Steric Hindrance.

Beyond simple steric hindrance, remote substituents can also exert electronic effects that influence transition state energies. researchgate.net While methyl groups are generally considered to be weakly electron-donating, these effects are transmitted through the rigid sigma framework of the bicyclic system and can subtly influence the facial selectivity of reactions. chemrxiv.org However, in the case of this compound, the steric effects of the methyl groups are likely to be the dominant factor in controlling stereochemical induction.

The presence of the bridgehead methyl groups can also influence other reaction pathways, such as those involving rearrangements. For instance, under acidic conditions that promote carbocation formation, the Wagner-Meerwein rearrangement is a common pathway in bicyclo[2.2.1]heptane systems. mdpi.com The substitution pattern can influence the stability of potential carbocationic intermediates and thus direct the course of such rearrangements.

Theoretical and Computational Chemistry of 1,4 Dimethylbicyclo 2.2.1 Heptan 7 One

Electronic Structure and Bonding Analysis of the Bicyclo[2.2.1]heptane System

The bicyclo[2.2.1]heptane skeleton, commonly known as the norbornane (B1196662) framework, is characterized by a boat conformation of a cyclohexane (B81311) ring bridged by a methylene (B1212753) group between the 1- and 4-positions. This arrangement imposes significant geometric constraints, leading to notable deviations from standard bond angles and lengths, a phenomenon known as ring strain.

Computational studies, including X-ray crystallography and molecular mechanics calculations, have elucidated the precise geometry of this system. The bridgehead carbons (C1 and C4) and the bridging carbon (C7) create a unique electronic environment. In 1,4-Dimethylbicyclo[2.2.1]heptan-7-one, the presence of methyl groups at the bridgehead positions introduces electronic effects through hyperconjugation and induction. These electron-donating groups can influence the stability of reactive intermediates formed at adjacent centers.

The carbonyl group at the C7 position significantly alters the electronic landscape. The oxygen atom's electronegativity polarizes the C=O bond, creating a dipole and influencing the electron distribution throughout the cage-like structure. Computational analyses reveal the nature of the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting the molecule's reactivity towards nucleophiles and electrophiles. The LUMO is typically centered on the π* orbital of the carbonyl group, making the carbonyl carbon an electrophilic site.

Table 1: Representative Calculated Bond Parameters for the Bicyclo[2.2.1]heptane Framework

ParameterTypical Calculated Value (Å or °)Significance
C1-C2 Bond Length~1.55 ÅSlightly elongated due to strain.
C1-C7 Bond Length~1.57 ÅLonger due to bridging strain.
C1-C6-C5 Bond Angle~102°Compressed from the ideal 109.5° for sp³ carbons.
C1-C7-C4 Bond Angle~94°Highly acute, indicating significant angle strain at the methylene bridge.

Note: Values are generalized from computational studies on the parent bicyclo[2.2.1]heptane system and may vary slightly for the title compound.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are indispensable for mapping the potential energy surfaces of reactions involving bicyclo[2.2.1]heptane derivatives. These calculations allow for the characterization of transition states and the determination of activation energies, providing deep insights into reaction kinetics and mechanisms.

The reactivity of the carbonyl group at C7 in this compound is a subject of significant theoretical interest. Reactions such as nucleophilic addition and reduction can be modeled using methods like Density Functional Theory (DFT). These calculations help in locating the transition state structure along the reaction coordinate. acs.orgresearchgate.netacs.org

For a nucleophilic addition to the C7 carbonyl, the transition state would involve the approaching nucleophile forming a partial bond with the carbonyl carbon, while the C=O bond begins to lengthen and pyramidalize. The activation energy for such a process is influenced by both steric and electronic factors. The bridgehead methyl groups can sterically hinder the approach of a nucleophile to the C7-carbonyl. Theoretical models can quantify this steric hindrance and its effect on the activation barrier. For instance, computational studies on the photochemistry of cyclic ketones show that ring strain can significantly lower the barrier for α-cleavage reactions in the excited state. acs.org

The study of carbocations within the norbornyl framework is a classic topic in physical organic chemistry, famously centered around the debate over the non-classical nature of the 2-norbornyl cation. wikipedia.orggithub.ioacs.orgresearchgate.net While the cation in this compound would likely form at the C7 position after protonation of the carbonyl and loss of water, rearrangements are a hallmark of norbornyl systems.

Quantum chemical calculations have been instrumental in understanding the stability and rearrangement pathways of these cations. core.ac.uknih.gov A key rearrangement is the Wagner-Meerwein shift, a type of 1,2-alkyl or hydride shift. nih.govmdpi.com In the context of a potential 1,4-dimethyl-7-norbornyl cation, computational studies would predict the likelihood of various rearrangement pathways. For instance, a methyl group from C1 or C4 could migrate to an adjacent cationic center. The stability of the resulting carbocation is a critical factor; tertiary carbocations are generally more stable than secondary ones. wikipedia.org

Computational models can map out the potential energy surface connecting different carbocation isomers, identifying the transition states and intermediates involved in these complex rearrangements. nih.gov Studies on substituted norbornyl systems have shown that alkyl groups can stabilize carbocation intermediates, influencing the kinetics and thermodynamics of rearrangement processes. wikipedia.orgcore.ac.uk

Conformational Energy Landscapes via Molecular Mechanics and Quantum Methods

Unlike many monocyclic and acyclic molecules, the bicyclo[2.2.1]heptane framework is exceptionally rigid. This rigidity significantly limits its conformational freedom. researchgate.netucl.ac.uk For this compound, the primary sources of conformational flexibility are minimal, mainly involving the rotation of the two methyl groups at the bridgehead positions.

Molecular mechanics (MM) and quantum mechanics (QM) methods are employed to explore the conformational energy landscape. researchgate.net MM methods, being computationally less expensive, are suitable for an initial scan of potential conformers. More accurate energy calculations are then typically performed using QM methods like DFT or ab initio calculations for the low-energy conformers identified by MM. researchgate.netnih.gov

For this compound, the energy differences between various rotamers of the methyl groups are expected to be small. The calculations would confirm the most stable ground-state geometry and provide information on the energy barriers for methyl group rotation. This information is crucial for understanding the molecule's spectroscopic properties and its interactions in different chemical environments.

Studies of Strained Bonds and Their Chemical Consequences within the Bicyclic Framework

The inherent ring strain in the bicyclo[2.2.1]heptane system is a dominant factor governing its chemical reactivity. vulcanchem.com This strain is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and steric strain. The C1-C7-C4 angle, in particular, is significantly compressed to around 94°, a major source of angle strain.

This stored strain energy can be a driving force for reactions that lead to a less strained product. acs.orgresearchgate.net Computational studies can quantify the strain energy of the molecule and its derivatives. One notable chemical consequence of this high strain is the facilitation of rearrangement reactions that open up the bicyclic system. For example, a study on a derivative of 1,4-dimethylbicyclo[2.2.1]heptane showed an unusual strain-releasing nucleophilic rearrangement where substitution at a carbon atom was followed by a spontaneous, concerted ring-opening. acs.orgresearchgate.net This reaction was driven by the release of strain associated with the highly strained C2–C3–C4 bonds in that particular system. acs.orgresearchgate.net Such pathways can be computationally modeled to understand the electronic changes during the bond-breaking and bond-forming processes.

Predictive Modeling of Reactivity and Selectivity in this compound Transformations

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and related computational approaches, aims to correlate the structural or quantum chemical properties of molecules with their reactivity or biological activity. For a molecule like this compound, such models could predict its behavior in various chemical transformations.

QSAR models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation with an experimentally determined property, such as reaction rate or selectivity. Descriptors can include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, HOMO/LUMO energies), and topological indices.

While specific QSAR models for this compound are not widely reported, the principles can be applied. For instance, by synthesizing a series of derivatives with different substituents and measuring their reaction rates for a specific transformation (e.g., reduction of the ketone), a predictive model could be developed. Such a model could then be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding experimental efforts. Computational chemistry plays a vital role here by providing a means to calculate the necessary descriptors for the model.

Advanced Spectroscopic Characterization of 1,4 Dimethylbicyclo 2.2.1 Heptan 7 One and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the detailed structural analysis of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for a complete assignment of all proton (¹H) and carbon (¹³C) signals, providing insights into the molecular framework and stereochemistry.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The structural backbone of 1,4-Dimethylbicyclo[2.2.1]heptan-7-one can be meticulously mapped out using a combination of NMR experiments. science.gov

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for the two methyl groups and the six methylene (B1212753) protons of the bicyclic frame. Due to the rigid structure, these methylene protons are diastereotopic and should appear as complex multiplets. The ¹³C NMR spectrum would display signals for the carbonyl carbon (C7), the two quaternary carbons (C1 and C4), the four methylene carbons, and the two methyl carbons.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu For this compound, COSY would be crucial for identifying the connectivity between the protons on the bicyclic framework, for example, tracing the coupling network from the H2/H3 protons to the H5/H6 protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlation). wikipedia.org This technique allows for the unambiguous assignment of each carbon atom that bears protons by linking the previously identified proton signals to their corresponding carbon resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their through-bond connectivity. wikipedia.org For a rigid bicyclic system, NOESY is invaluable for determining stereochemistry. For instance, correlations between one of the methyl groups and specific methylene protons on the bicyclic frame can help to define the molecule's three-dimensional conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous bicyclo[2.2.1]heptane systems.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key 2D NMR Correlations
C1-~50HMBC to CH₃, C2, C6, C7
C2, C31.5 - 1.9 (m)~38COSY with H5/H6; HSQC to C2/C3; HMBC to C1, C4, C7
C4-~52HMBC to CH₃, C3, C5, C7
C5, C61.5 - 1.9 (m)~28COSY with H2/H3; HSQC to C5/C6; HMBC to C1, C4, C7
C7-~215HMBC from H2, H3, H5, H6
1-CH₃~1.1 (s)~20HMBC to C1, C2, C6
4-CH₃~1.2 (s)~22HMBC to C4, C3, C5

Dynamic NMR for Stereodynamic and Conformational Investigations

While the bicyclo[2.2.1]heptane framework is considered rigid, certain derivatives can exhibit conformational flexing or restricted bond rotation, particularly in substituted analogues or transformation products. Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study these dynamic processes. acs.org If a molecule exists as a mixture of rapidly interconverting conformers at room temperature, its NMR spectrum may show broad or averaged signals. By lowering the temperature, this interconversion can be slowed or "frozen out" on the NMR timescale, leading to the appearance of sharp, distinct signals for each individual conformer. This allows for the determination of the energy barriers associated with these conformational changes.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Insights

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. Due to the ring strain inherent in the bicyclo[2.2.1]heptan-7-one system, this band is typically observed at a higher frequency (around 1775-1795 cm⁻¹) compared to a typical acyclic ketone (around 1715 cm⁻¹). The C-H stretching vibrations for the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region. The "fingerprint" region (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various C-C stretching and C-H bending modes, which are characteristic of the specific bicyclic skeleton.

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. The carbonyl stretch is also observable in the Raman spectrum, although it is typically weaker than in the IR. However, the symmetric vibrations of the carbon skeleton are often strong in the Raman spectrum, providing further structural information.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Frequency (cm⁻¹)Intensity
C-H Stretch (sp³)IR, Raman2850 - 3000Medium-Strong
C=O StretchIR1775 - 1795Strong
C-H BendIR1370 - 1470Medium
C-C StretchRaman800 - 1200Medium-Strong

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) measures this value with very high accuracy, allowing for the determination of the exact molecular formula.

For this compound (C₉H₁₄O), HRMS would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion (M⁺˙).

Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern is a reproducible fingerprint that can aid in structural confirmation. Key fragmentation pathways for bicyclic ketones often involve the loss of carbon monoxide (CO), a retro-Diels-Alder reaction, or cleavage of the bicyclic rings.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (Predicted)Fragment IdentityProposed Loss
138[C₉H₁₄O]⁺˙Molecular Ion (M⁺˙)
110[C₈H₁₄]⁺˙Loss of CO
95[C₇H₁₁]⁺Loss of CO and CH₃
68[C₅H₈]⁺˙Retro-Diels-Alder fragment

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive picture of the molecule's structure in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

If a suitable single crystal of this compound or one of its transformation products can be grown, X-ray crystallography would provide precise measurements of:

Bond lengths and angles: Confirming the connectivity and revealing any distortions from ideal geometries due to ring strain. vulcanchem.com

Torsional angles: Defining the precise conformation of the bicyclic system in the crystal lattice.

Absolute configuration: For chiral transformation products, this technique can unambiguously determine the R/S configuration of stereocenters, which is often challenging to establish by other methods.

Intermolecular interactions: Revealing how molecules pack together in the solid state through forces like van der Waals interactions. nih.gov

Methodological Considerations for Data Validation and Purity Assessment in Complex Chemical Systems

The characterization of a target compound is incomplete without a thorough assessment of its purity. nih.gov When studying transformation products, it is crucial to differentiate the desired product from starting materials, byproducts, and intermediates. A multi-technique approach is essential for robust data validation and purity assessment.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the components of a mixture. rsc.org Coupling these separation techniques with a mass spectrometer (e.g., GC-MS, LC-MS) allows for the identification of each separated component. The purity of the target compound is often determined by the area percentage of its peak in the chromatogram.

Quantitative NMR (qNMR): ¹H NMR can be used not only for structural elucidation but also for quantitative analysis. By integrating the signals of the target compound against a certified internal standard of known concentration, the exact purity or concentration of the sample can be determined with high accuracy. nih.gov

Elemental Analysis: This classical method determines the mass percentages of carbon, hydrogen, and other elements in a sample. The experimental values are compared against the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) provides strong evidence for the purity of the compound.

By integrating data from all these spectroscopic and analytical methods, a complete and validated characterization of this compound and its derivatives can be achieved, ensuring the reliability of subsequent research.

Advanced Research Applications and Future Perspectives for 1,4 Dimethylbicyclo 2.2.1 Heptan 7 One

Strategic Utility as a Molecular Building Block in Advanced Organic Synthesis

The inherent structural features of 1,4-Dimethylbicyclo[2.2.1]heptan-7-one, such as its fixed conformation and inherent ring strain, make it a valuable starting material in the synthesis of complex molecules.

The bicyclo[2.2.1]heptane skeleton is a versatile precursor for generating architecturally complex and diverse organic scaffolds. The high ring strain within this system can be strategically exploited to drive reactions that lead to highly functionalized and stereochemically rich products. nih.gov For instance, retro-condensation reactions on bridgehead-substituted bicyclo[2.2.1]hept-2-enes, which can be derived from bicyclo[2.2.1]heptanones, yield orthogonally functionalized cyclopentenes, dihydrofurans, and pyrrolines. nih.gov This demonstrates how the energy stored in the strained bicyclic system can be released to facilitate the formation of other valuable cyclic structures.

Furthermore, sequential reactions, such as a Diels-Alder reaction followed by a rearrangement, have been developed to synthesize a variety of functionalized bicyclo[2.2.1]heptanes. acs.org The specific substitution pattern on the starting materials can influence the outcome of the rearrangement, allowing for controlled access to different isomers and complex structures. acs.org This strategic use of the bicyclo[2.2.1]heptane core enables the construction of novel molecular architectures that would be challenging to access through other synthetic routes.

Reaction TypePrecursor SystemResulting ScaffoldKey Feature
Retro-Condensation nih.govBridgehead-substituted bicyclo[2.2.1]hept-2-enesFunctionalized Cyclopentenes, Dihydrofurans, PyrrolinesExploitation of ring strain
Sequential Diels-Alder/Rearrangement acs.org1,3-Butadienes and unsaturated aldehydesDiverse functionalized bicyclo[2.2.1]heptanesSubstitution-dependent rearrangement
Organocatalytic Formal [4+2] Cycloaddition rsc.orgSimple acyclic starting materialsBicyclo[2.2.1]heptane-1-carboxylatesRapid access to enantiomerically enriched bicyclic systems

In target-oriented synthesis, the bicyclo[2.2.1]heptanone framework serves as a valuable synthon—a molecular fragment representing a key structural component of a larger target molecule. Its rigid structure allows for a high degree of stereochemical control during subsequent transformations. An example of its utility is in the enantioselective construction of (+)-herbanone, which was achieved through a one-pot domino sequence involving a Diels-Alder reaction and rearrangement, catalyzed by a chiral Lewis acid. acs.org

This approach highlights the efficiency of using the bicyclo[2.2.1]heptane system, where chiral information introduced in an early step can be fully retained throughout the synthetic sequence to yield a final product with high enantiomeric purity. acs.org The development of organocatalytic methods to rapidly access enantiomerically enriched bicyclo[2.2.1]heptane-1-carboxylates further expands the utility of this system as a versatile synthon for a wide range of chemical targets. rsc.org

Design and Development of Chiral Auxiliaries and Catalysts Derived from Bicyclo[2.2.1]heptanones

The conformational rigidity of the bicyclo[2.2.1]heptane framework is a highly desirable feature in the design of chiral auxiliaries and ligands for asymmetric catalysis. sfu.ca A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.

Derivatives of the bicyclo[2.2.1]heptane system have been successfully employed as chiral ligands in metal-catalyzed asymmetric reactions. For example, chiral bicyclo[2.2.1]heptadiene ligands have been developed for rhodium-catalyzed asymmetric additions of organoboron reagents to imines, providing an efficient route to α-chiral amines. nih.govresearchgate.net These methods are significant for the synthesis of molecules of pharmaceutical importance. nih.govresearchgate.net The C2-symmetric nature of some of these ligands, a common feature in high-performance chiral catalysts, contributes to their high enantioselectivity. bu.edu The success of these systems lies in the well-defined three-dimensional structure imparted by the bicyclic scaffold, which creates a specific chiral environment around the metal center, thereby directing the approach of the reactants.

Catalyst/Auxiliary TypeMetal/SystemApplicationKey Advantage
Chiral Bicyclo[2.2.1]heptadiene Ligands nih.govresearchgate.netRhodium(I)Asymmetric 1,2-addition to iminesEnantioselective synthesis of α-chiral amines
Chiral Acetal Auxiliaries sfu.caDiethylaluminum chlorideAsymmetric Diels-Alder reactionsHigh degree of stereochemical induction
C2-Symmetric Bicyclo[2.2.2]octadiene Ligands bu.eduRhodiumAsymmetric arylation of iminesSuperior enantioselectivity and catalytic activity over some phosphorus ligands

Probing Fundamental Organic Reaction Mechanisms and Principles using the Bicyclo[2.2.1]heptane System

The fixed and well-defined geometry of the bicyclo[2.2.1]heptane system makes it an excellent model for studying fundamental principles of organic chemistry, such as reaction mechanisms, stereoelectronics, and steric effects. Because the framework is conformationally locked, it is easier to correlate the structure of the molecule with its reactivity, as complex conformational equilibria are absent.

For example, the study of reduction reactions of bicyclo[2.2.1]heptanones provides clear insights into the influence of steric hindrance. The hydride reagent preferentially attacks the carbonyl group from the less hindered face, and the product distribution directly reflects the steric environment. msu.edu In one derivative, the exo face is less hindered, while in another, strategically placed substituents can make the endo face more accessible, reversing the stereochemical outcome. msu.edu This rigid system allows for the precise dissection of steric and electronic factors that govern reactivity. msu.edu Additionally, the propensity of Diels-Alder adducts derived from this system to undergo rearrangements provides a platform for studying complex reaction cascades and verifying stereochemical assignments through detailed NMR analysis. acs.org

Exploration in Chemical Biology and Rational Drug Design Research (Excluding Clinical/Therapeutic Data)

In the fields of chemical biology and medicinal chemistry, the bicyclo[2.2.1]heptane scaffold serves as a valuable "sp³-rich" three-dimensional building block. Its rigid nature allows for the precise positioning of functional groups in space, which is crucial for molecular recognition and interaction with biological targets like proteins and enzymes. An understanding of the conformational properties of norbornanes is considered essential for rational drug design and lead optimization. acs.org

Researchers have incorporated the bicyclic framework into analogues of biologically relevant molecules to create conformationally constrained structures. For instance, a rigid, non-chiral analogue of 2-aminoadipic acid was synthesized based on a 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid structure. researchgate.net Similarly, conformationally constrained analogues of epibatidine, a potent analgesic, have been synthesized using the 7-azabicyclo[2.2.1]heptane skeleton to probe structure-activity relationships. researchgate.net These studies aim to understand how the spatial arrangement of key functionalities affects biological activity, which is a cornerstone of rational drug design.

Emerging Research Avenues and Untapped Potential of this compound

The future utility of this compound and related structures continues to expand. One promising area is the development of novel organocatalysts. The demonstrated success of organocatalytic reactions to build the bicyclo[2.2.1]heptane core suggests that derivatives of the core itself could serve as rigid backbones for new classes of catalysts. rsc.org

Furthermore, the unique steric and electronic properties of this highly substituted ketone could be exploited in the synthesis of novel materials. The rigid framework could be used to create specific, well-defined cavities in polymers or metal-organic frameworks. In chemical biology, the scaffold could be used to develop new molecular probes, where the bicyclic core provides a stable platform for attaching reporter groups and binding moieties. The continued exploration of reactions that harness the inherent ring strain of the bicyclo[2.2.1]heptane system will likely lead to new synthetic transformations and the discovery of molecules with unique and valuable properties. The synthesis of new derivatives, such as bicyclic sultams, further highlights the ongoing effort to expand the chemical space accessible from these versatile building blocks. researchgate.net

Integration into Novel Material Science Research

The bicyclo[2.2.1]heptane framework is recognized for imparting desirable properties such as thermal stability and mechanical robustness to polymeric materials. The incorporation of this compound as a monomer or a structural modifier in polymers could lead to the development of novel materials with tailored characteristics.

One promising area of application is in the formulation of advanced photoresists for microlithography. The structural rigidity of the bicyclo[2.2.1]heptane unit can enhance the resolution and etch resistance of photoresist polymers. Research on related substituted norbornane (B1196662) structures has demonstrated their utility in designing materials for 193nm and 157nm exposure technologies. The presence of the ketone functionality in this compound offers a site for further chemical modification, allowing for the fine-tuning of properties such as solubility and adhesion, which are critical for the performance of photoresists.

Furthermore, the thermal properties of polymers derived from bicyclic monomers are often superior to those of their linear counterparts. The inclusion of the bulky and rigid this compound unit into a polymer backbone would likely increase the glass transition temperature (Tg) and enhance the dimensional stability of the resulting material. This makes such polymers potentially suitable for applications requiring high thermal performance, such as in the aerospace and electronics industries.

Below is a table summarizing the potential effects of integrating bicyclic units into polymers, based on studies of related compounds.

Property EnhancedAnticipated Effect of this compound IntegrationPotential Application Area
Thermal Stability Increased Glass Transition Temperature (Tg)High-performance plastics, Aerospace components
Mechanical Strength Enhanced rigidity and hardnessEngineering thermoplastics, Composites
Optical Clarity Potential for high transparency in thin filmsOptical coatings, Lenses
Etch Resistance Improved resistance to plasma etchingMicroelectronics, Photoresists

Development of Advanced Spectroscopic Probes

The unique structural and electronic features of this compound make it an intriguing candidate for the development of advanced spectroscopic probes. The rigid bicyclic framework provides a well-defined and predictable environment for a chromophore, which is advantageous for studying molecular interactions and dynamics.

The ketone carbonyl group within the strained bicyclic system exhibits distinct spectroscopic properties. Its vibrational frequency in infrared (IR) spectroscopy and its electronic transitions in ultraviolet-visible (UV-Vis) spectroscopy are sensitive to the local environment. This sensitivity could be exploited to design molecular probes where changes in the surrounding medium, such as polarity or the presence of specific analytes, would lead to measurable shifts in the spectroscopic signals.

For instance, derivatization of the ketone functionality could allow for the attachment of fluorophores or other reporter groups. The rigid bicyclic structure would serve as a non-flexible spacer, preventing unwanted quenching or aggregation of the reporter groups and ensuring a more reliable and quantifiable spectroscopic response.

The table below outlines the key spectroscopic features of the carbonyl group in a bicyclo[2.2.1]heptan-7-one framework and their potential applications as a spectroscopic probe.

Spectroscopic TechniqueKey Feature of the Carbonyl GroupPotential Application as a Probe
Infrared (IR) Spectroscopy The C=O stretching frequency is sensitive to local electric fields and hydrogen bonding.Probing solvent polarity and hydrogen-bonding interactions in chemical and biological systems.
UV-Vis Spectroscopy The n→π* transition of the carbonyl group is sensitive to the surrounding environment.Monitoring changes in local environments, such as during protein folding or polymer curing.
Nuclear Magnetic Resonance (NMR) Spectroscopy The chemical shift of the carbonyl carbon is influenced by through-space interactions.Studying intermolecular interactions and binding events.
Circular Dichroism (CD) Spectroscopy The chiral environment of a substituted bicyclic ketone can give rise to a distinct CD signal.Probing chirality and stereoselective interactions.

While the full potential of this compound in these advanced applications is yet to be fully realized, the foundational knowledge from related bicyclic systems provides a strong basis for future research and development. Its unique combination of rigidity, functionality, and synthetic accessibility positions it as a promising building block for the next generation of materials and spectroscopic tools.

Q & A

(Basic) What synthetic methodologies are recommended for preparing 1,4-Dimethylbicyclo[2.2.1]heptan-7-one, and how can reaction conditions be optimized?

The synthesis often involves functionalizing bicyclic precursors via alkylation or rearrangement. For example, Wagner-Meerwein rearrangements have been employed in analogous systems to introduce methyl groups at specific positions (e.g., 1,4-dimethyl substitution) . Key steps include:

  • Catalyst selection : N-Bromosuccinimide (NBS) in acetonitrile has been used for bromomethylation, followed by substitution or elimination .
  • Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic reactivity.
  • Temperature control : Reactions are typically conducted under reflux (80–100°C) to balance reactivity and byproduct formation.
  • Byproduct isolation : Minor products (e.g., 3-(bromomethyl)-2,2-dimethyl derivatives) require chromatographic separation .

Validation : Confirm product identity via 1^1H/13^{13}C-NMR (e.g., methyl group shifts at δ 1.2–1.5 ppm) and X-ray crystallography for stereochemical assignment .

(Advanced) How can contradictions in spectral data (e.g., NMR, IR) be resolved when characterizing this compound?

Discrepancies may arise from conformational flexibility or impurities. Strategies include:

  • Comparative analysis : Cross-reference with structurally similar bicyclic ketones (e.g., 5,5-dimethylbicyclo[2.2.1]heptane derivatives) .
  • High-resolution techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for bridgehead protons.
  • Crystallographic validation : X-ray diffraction provides unambiguous stereochemical data, as demonstrated for N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide .
  • IR spectroscopy : Compare carbonyl stretches (~1700–1750 cm1^{-1}) with archived spectra (e.g., NIST Standard Reference Database), though digitized data may require manual interpretation .

(Basic) What analytical techniques are critical for confirming the purity and identity of this compound?

  • Chromatography : HPLC or GC-MS to detect impurities (<1% threshold).
  • Spectroscopy :
    • 1^1H-NMR : Identify methyl groups (δ 1.2–1.5 ppm) and ketone protons (if enolizable) .
    • IR : Confirm ketone C=O absorption (~1720 cm1^{-1}) and absence of hydroxyl peaks .
  • Elemental analysis : Match calculated vs. observed C/H/N ratios (±0.3% tolerance) .
  • Melting point : Compare with literature values (e.g., 146–147°C for analogous sulfonamide derivatives) .

(Advanced) How can computational modeling predict physicochemical properties (e.g., logP, solubility) for this compound?

  • Database mining : Use ChemSpider or REAXYS to identify structural analogs (e.g., bicyclo[2.2.1]heptan-7-one derivatives) and extrapolate properties .
  • Software tools : EPI Suite or ACD/Labs to estimate logP (predicted ~2.5–3.0) and water solubility (<1 mg/L at 25°C) .
  • Validation : Compare predictions with experimental measurements (e.g., shake-flask method for logP) .

(Advanced) What strategies are effective for analyzing reaction mechanisms involving this compound, such as Wagner-Meerwein rearrangements?

  • Isotopic labeling : Use 13^{13}C or 2^{2}H isotopes to track methyl migration during rearrangements .
  • Kinetic studies : Monitor reaction progress via in-situ NMR or GC-MS to identify intermediates.
  • DFT calculations : Model transition states to predict regioselectivity (e.g., 1,2-shifts vs. bridgehead stabilization) .

(Basic) How should researchers document synthetic procedures for reproducibility?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Experimental section : Detail stoichiometry, solvent purity, and reaction monitoring (TLC/Rf_f values) .
  • Supporting information : Include chromatograms, spectral raw data, and crystallographic CIF files .
  • Characterization : For new compounds, provide 1^1H/13^{13}C-NMR, HRMS, and elemental analysis .

(Advanced) How can enantioselective synthesis of chiral derivatives be achieved?

  • Chiral auxiliaries : Use camphor-based catalysts to induce asymmetry during alkylation .
  • Resolution techniques : Employ chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution for racemic mixtures .
  • X-ray crystallography : Confirm enantiomeric purity (e.g., 98% ee for (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.